molecular formula C18H26BrNO3 B1665316 Atropine methylbromide CAS No. 2870-71-5

Atropine methylbromide

Cat. No. B1665316
CAS RN: 2870-71-5
M. Wt: 384.3 g/mol
InChI Key: XMLNCADGRIEXPK-ZNHDNBJUSA-M
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Description

Atropine methylbromide is a quaternary ammonium compound . It’s used as a treatment adjunct in peptic ulcer, but its use has been replaced by more effective agents . Depending on the dose, it may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder .


Synthesis Analysis

The synthesis of Atropine in flow involves an unusual hydroxymethylation and separation of several byproducts with high structural similarity to Atropine . The process uses a combination of careful pH control in three sequential liquid–liquid extractions and a functionalized resin .


Molecular Structure Analysis

Atropine’s most stable geometry was determined using density functional theory (DFT) computations with the B3LYP/SVP functional theory basis set . A variety of energetic molecular parameters were calculated, such as the optimized energy, atomic charges, dipole moment, frontier molecular orbital energies, HOMO–LUMO energy gap, molecular electrostatic potential, chemical reactivity descriptors, and molecular polarizability .


Chemical Reactions Analysis

The reaction screening and optimization of continuous-flow Atropine synthesis involved a successful preparative electrospray (ES) pathway for the synthesis of the phenylacetyl ester intermediate . The process was optimized for solvent in both the preparative ES and microfluidics flow systems .

Scientific Research Applications

Specific Scientific Field

Ophthalmology

Summary of the Application

Atropine sulfate has been used in a clinical trial for controlling the progression of myopia in children .

Methods of Application or Experimental Procedures

In the study, children aged 4 to 12 years were given low-concentration atropine over a period of 5 years. The children were originally part of the Low-Concentration Atropine for Myopia Progression (LAMP) study .

Results or Outcomes

Over 5 years, the cumulative mean spherical equivalent (SE) progressions were -1.34 D, -1.97 D, and -2.34 D for the groups initially receiving 0.05%, 0.025%, and 0.01% atropine, respectively . Most children needed to restart treatment after atropine cessation at year 3 .

Treatment of Bradycardia and Pre-surgery Preparation

Specific Scientific Field

Pharmacology

Summary of the Application

Atropine is used to treat symptoms of decreased heart rate (bradycardia). It is also used to suppress salivation and bronchial secretions before surgery .

Methods of Application or Experimental Procedures

Atropine can be used on its own or in combination with other drugs .

Treatment of Peptic Ulcers

Specific Scientific Field

Gastroenterology

Summary of the Application

Atropine is used to treat duodenal or stomach ulcers. It can be used together with antacids or other medicine in the treatment of peptic ulcer .

Methods of Application or Experimental Procedures

Atropine is a muscarinic acetylcholine receptor antagonist. It can be used together with antacids or other medicine in the treatment of peptic ulcer .

Increased Respiratory Rate and Depth of Respiration

Specific Scientific Field

Pulmonology

Summary of the Application

Atropine leads to increased respiratory rate and depth of respiration, possibly due to the drug-induced bronchiolar dilatation .

Methods of Application or Experimental Procedures

Atropine can be administered intramuscularly .

Results or Outcomes

Atropine has been found effective in increasing respiratory rate and depth of respiration .

Treatment of Intestinal Problems

Specific Scientific Field

Gastroenterology

Summary of the Application

Atropine is used to treat intestine problems. It can be used together with antacids or other medicine in the treatment of peptic ulcer . It may also be used to prevent nausea, vomiting, and motion sickness .

Methods of Application or Experimental Procedures

Atropine is a quaternary ammonium muscarinic acetylcholine receptor antagonist. It can be used together with antacids or other medicine in the treatment of peptic ulcer .

Increased Respiratory Rate and Depth of Respiration

Specific Scientific Field

Pulmonology

Summary of the Application

Atropine leads to increased respiratory rate and depth of respiration, possibly due to the drug-induced bronchiolar dilatation .

Methods of Application or Experimental Procedures

Atropine can be administered intramuscularly .

Results or Outcomes

Atropine has been found effective in increasing respiratory rate and depth of respiration .

Safety And Hazards

Atropine is harmful if swallowed or inhaled . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Atropine has potential as an inhibitor of AKR1B1 and could be used as a parent compound for the synthesis of more potent leads for the treatment of colon cancer associated with the sudden expression of AKR1B1 .

properties

IUPAC Name

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLNCADGRIEXPK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylatropine bromide

CAS RN

2870-71-5
Record name Mintussin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61810
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Azoniabicyclo[3.2.1]octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, bromide (1:1), (3-endo)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-methylatropinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
759
Citations
JL Patel, AP Lemberger - Journal of the American Pharmaceutical …, 1959 - Elsevier
A study has been made on the chemical kinetics of the hydroxylion catalyzed hydrolysis of homatropine methylbromide and atropine methylbromide. The temperature dependency of …
Number of citations: 2 www.sciencedirect.com
C Ghelardini, P Malmberg-Aiello, A Giotti… - British journal of …, 1990 - ncbi.nlm.nih.gov
… mouse, icv), dicyclomine (1Omg kg- 1, ip), atropine-methylbromide (0.5 pg per mouse, icv) and … atropine methylbromide, were unable to antagonize atropine analgesia if administered ip …
Number of citations: 78 www.ncbi.nlm.nih.gov
RD Tanz, A Kloka, B Harwood, D Rightmier - Circulation Research, 1978 - Am Heart Assoc
… However, in 1968, Kottmeier and Gravenstein' reported that atropine methylbromide, which does not diffuse across the blood-brain barrier, also decreases heart rate in man. Yet, in both …
Number of citations: 5 www.ahajournals.org
A Juhász, F Huang, F Ji, P Buchwald… - Drug development …, 1998 - Wiley Online Library
… Hexamethonium bromide, carbamylcholine bromide, and atropine methylbromide (atropineMeBr, methatropine) were obtained from Sigma (St. Louis, MO). Tropicamide …
Number of citations: 12 onlinelibrary.wiley.com
B Dworacek, J Rupreht, A Bode… - Acta Anaesthesiologica …, 1987 - europepmc.org
Two quaternary anticholinergics, atropine methylbromide (methylatropine bromide, MAB) and glycopyrrolate (ROBINUL) were compared as adjuncts to neostigmine for the reversal of …
Number of citations: 6 europepmc.org
PJ Simms, RW Towne, CS Gross, RE Miller - Journal of pharmaceutical and …, 1998 - Elsevier
… Ipratropium bromide (8-isopropyl-nor-atropine-methylbromide) is an orally active anticholinergic agent designed as an antiarhythmic therapeutic agent [1]and as a bronchodilator [2]. Its …
Number of citations: 27 www.sciencedirect.com
CA Kottmeier, JS Gravenstein - The Journal of the American Society …, 1968 - pubs.asahq.org
… Bilateral cervical vagotomy abolished the drug effect on the PR interval, but when the distal limb of the vagus was stimulated electrically both atropine sulfate and atropine …
Number of citations: 109 pubs.asahq.org
HE Brezenoff, YF Xiao, H Vargas - Life sciences, 1988 - Elsevier
We compared the relative abilities of atropine sulfate and methylatropine, injected iv and into the cerebral ventricles (icv), to block pharmacological responses mediated through central …
Number of citations: 35 www.sciencedirect.com
DA Brodie, VJ Lotti, BG Bauer - The American Journal of Digestive …, 1970 - Springer
… (micrograms): atropine methylbromide 64.0; atropine sulfate … route in that atropine methylbromide was most active, 7.8 /~g, … The present study suggests that atropine methylbromide, …
Number of citations: 47 link.springer.com
K TAKAGI, S OKABE - The Japanese Journal of Pharmacology, 1968 - jstage.jst.go.jp
… Anticholinergic drugs and vagotomy : In the preventive test atropine methylbromide was strikingly effective and the maximal effect of 94% was obtained in a dose of 5 mg/kg given …
Number of citations: 616 www.jstage.jst.go.jp

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